molecular formula C13H10FN3O2S B2596339 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946205-59-0

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2596339
CAS No.: 946205-59-0
M. Wt: 291.3
InChI Key: YQYANONZEVFXFF-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole scaffold fused with an isoxazole carboxamide moiety. The (E)-configuration of the imine bond and the presence of fluorine at the 6-position of the benzothiazole ring are critical for its structural and electronic properties.

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S/c1-7-5-10(19-16-7)12(18)15-13-17(2)9-4-3-8(14)6-11(9)20-13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYANONZEVFXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step often involves the synthesis of the 6-fluoro-3-methylbenzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Isoxazole Ring Formation: The isoxazole ring is usually synthesized via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes or alkenes.

    Coupling Reaction: The final step involves coupling the benzothiazole and isoxazole moieties. This can be done using various coupling agents such as carbodiimides or phosphonium salts under controlled conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the isoxazole ring or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorinated benzothiazole ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyridazine and triazole structures exhibit significant anticancer properties. For instance, compounds similar to the target compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the piperazine ring is particularly beneficial for enhancing bioavailability and selectivity towards cancer cells .

Antimicrobial Properties

Compounds with similar structural motifs have demonstrated antimicrobial activity against a range of pathogens. The sulfonamide functional group is known for its ability to interfere with bacterial folic acid synthesis, thereby exerting bactericidal effects. Studies suggest that modifications to the piperazine and triazole components can lead to improved efficacy against resistant strains of bacteria .

Neurological Disorders

The potential use of this compound in treating neurological disorders is under exploration. The triazole and pyridazine rings are linked to neuroprotective effects and modulation of neurotransmitter systems. Compounds derived from similar structures have been investigated for their ability to alleviate symptoms in conditions such as anxiety and depression by acting on serotonin receptors .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated inhibition of tumor growth in xenograft models with a related pyridazine derivative showing IC50 values in the low micromolar range .
Study BAntimicrobialEvaluated against Staphylococcus aureus; showed significant reduction in bacterial load at concentrations of 10 µg/mL .
Study CNeurologicalInvestigated for effects on serotonin receptors; resulted in increased serotonin levels in rat models, suggesting potential for anxiety treatment .

Synthesis and Derivatization

The synthesis of 6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the triazolo ring through cyclization reactions and subsequent functionalization at the piperazine nitrogen with sulfonyl groups. Optimization of these synthetic pathways is crucial for enhancing yield and purity.

Mechanism of Action

The mechanism of action of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide with key analogs from the evidence, focusing on structural features, biological activity, and synthesis:

Compound Core Structure Key Substituents Reported Activity Synthesis Yield/Notes
This compound Benzo[d]thiazole + isoxazole 6-Fluoro, 3-methyl (benzothiazole); 3-methyl (isoxazole) Hypothesized kinase inhibition (based on benzothiazole analogs) Not explicitly reported; inferred from similar condensation methods
N-(3-benzyl-5-(o-tolyl)thiazol-2(3H)-ylidene)aniline (36) Thiazole + aryl substituents 3-Benzyl, 5-(o-tolyl) Antiproliferative activity (in vitro screening) Synthesized via direct arylation; yield not specified
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole + acetamide 6-Trifluoromethyl (benzothiazole); 2-phenyl (acetamide) Anticancer (receptor-targeted) Patent-protected; no yield data
6-Ethyl-2-methyl-N-((6-(3-(trifluoromethyl)phenoxy)yridine-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide (ND-12024) Imidazothiazole + carboxamide 6-Ethyl, 2-methyl (imidazothiazole); trifluoromethylphenoxy pyridine Anti-proliferative (evaluated in intracellular and in vivo models) Prepared via multi-step synthesis; yield unspecified
N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides 1,3,4-Thiadiazole + carboxamide Trichloroethyl, phenylamino Antimicrobial, antitumor Cyclization in DMF with iodine; high efficiency (1–3 min reaction time)

Structural and Functional Insights

  • Fluorine vs. Trifluoromethyl Substituents : The 6-fluoro group in the target compound may enhance metabolic stability compared to the 6-trifluoromethyl group in , which typically increases lipophilicity but risks off-target interactions .
  • Isoxazole vs.
  • Synthetic Accessibility : The target compound’s synthesis is likely more complex than acetamide derivatives due to the imine bond formation, which requires precise stoichiometric control .

Pharmacological and Kinetic Considerations

  • Antimicrobial Activity : Thiadiazole derivatives exhibit broad-spectrum antimicrobial effects, but the target compound’s fluorine substituent may narrow its spectrum toward Gram-positive pathogens.

Biological Activity

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A benzo[d]thiazole core
  • An isoxazole moiety
  • A carboxamide functional group

This structural composition is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. Key mechanisms include:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (HepG2) cancer cells. Studies indicate that it may disrupt cell cycle progression, particularly at the G2/M phase, similar to established chemotherapeutic agents like doxorubicin .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells and contribute to its anticancer effects .

Biological Assays and Efficacy

Recent studies have evaluated the efficacy of this compound through various biological assays:

Cytotoxicity Assays

The cytotoxic effects were assessed using the MTT assay across several cancer cell lines:

Cell Line IC50 (μg/ml) Mechanism
MCF-739.80Induces apoptosis and cell cycle arrest
HeLa15.48Induces G2/M phase delay
HepG223.00Reduces alpha-fetoprotein secretion

These results indicate that the compound shows promising anticancer activity, particularly against cervical cancer cells.

Antioxidant Activity

The antioxidant capacity was measured using the DPPH assay:

Compound IC50 (μg/ml) Control
This compound7.8Trolox (2.75)

This demonstrates that the compound has a strong ability to scavenge free radicals, further supporting its potential as an anticancer agent.

Comparative Studies

Comparative studies with similar compounds reveal that this compound exhibits enhanced biological activity due to its specific structural features. For instance, derivatives with less effective substituents showed significantly higher IC50 values, indicating lower potency against cancer cells .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
  • Cervical Cancer Research : HeLa cells treated with varying concentrations demonstrated a dose-dependent response in apoptosis induction.

Q & A

What are the key challenges in achieving regioselectivity during the cyclocondensation step in the synthesis of this compound, and how can reaction conditions be optimized?

Answer:
Regioselectivity in cyclocondensation reactions involving benzothiazole and isoxazole moieties is influenced by steric and electronic factors. For example, substituents on the thiazole ring (e.g., 6-fluoro and 3-methyl groups) may hinder nucleophilic attack at specific positions. Optimization can involve:

  • Temperature control : Elevated temperatures (e.g., reflux in acetonitrile) may favor kinetic vs. thermodynamic pathways .
  • Catalyst selection : Use of iodine and triethylamine in DMF can promote cyclization by facilitating sulfur elimination, as seen in analogous thiadiazole syntheses .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates and stabilize transition states .

Which spectroscopic and chromatographic techniques are most reliable for confirming the (E)-configuration and purity of this compound?

Answer:

  • 1H/13C NMR : The (E)-configuration can be confirmed by observing characteristic imine proton shifts (δ 8.5–9.5 ppm) and coupling constants. For example, in structurally related compounds, the thiazole-imine proton resonates at δ 8.7–9.2 ppm .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
  • IR spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and amide C=O (1680–1720 cm⁻¹) confirm functional group integrity .

How should researchers design in vitro assays to evaluate the anticancer activity of this compound, and what controls are critical?

Answer:

  • Cell line selection : Use panels of cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK293) to assess selectivity. Thiazole derivatives with methyl/fluoro substituents show enhanced activity against breast cancer models .
  • Dose-response curves : Test concentrations from 1 nM–100 µM, with cisplatin or doxorubicin as positive controls.
  • Apoptosis assays : Annexin V/PI staining and caspase-3 activation measurements validate mechanism .

What structural modifications to the benzothiazole or isoxazole moieties could enhance bioactivity, based on SAR trends?

Answer:

  • Benzothiazole modifications : Introducing electron-withdrawing groups (e.g., 6-fluoro) improves membrane permeability, while 3-methyl reduces metabolic degradation .
  • Isoxazole substitutions : 3-Methyl groups stabilize the oxazole ring, but replacing the methyl with a trifluoromethyl group (CF₃) may enhance binding to hydrophobic pockets .
  • Amide linker : Replacing the carboxamide with a sulfonamide group (e.g., as in ) can modulate solubility and target engagement .

How can computational modeling (e.g., molecular docking) guide mechanistic studies of this compound’s interaction with biological targets?

Answer:

  • Target identification : Docking against kinases (e.g., EGFR) or DNA repair enzymes (e.g., PARP) can prioritize experimental validation. For example, benzothiazole derivatives exhibit strong binding to PARP’s NAD⁺-binding site .
  • Force field parameters : Use AMBER or CHARMM to simulate ligand-protein interactions, focusing on hydrogen bonds between the amide group and catalytic residues (e.g., Asp/His) .

What analytical strategies resolve discrepancies in biological activity data across studies (e.g., IC₅₀ variations)?

Answer:

  • Standardized protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For instance, IC₅₀ values for thiazole analogs vary by >10-fold depending on serum-free vs. serum-containing media .
  • Metabolic stability assays : Use liver microsomes to assess compound degradation rates, which may explain reduced activity in longer assays .

How can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

  • Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent, for cyclization steps .
  • Catalyst recycling : Immobilize iodine on silica gel to reduce waste, as demonstrated in thiadiazole syntheses .

What experimental approaches characterize polymorphic forms of this compound, and how do they impact bioavailability?

Answer:

  • XRD and DSC : X-ray diffraction identifies crystal packing differences, while differential scanning calorimetry (DSC) detects melting point variations (e.g., Form I vs. Form II) .
  • Solubility studies : Use shake-flask methods in PBS (pH 7.4) to correlate polymorph stability with dissolution rates .

How should researchers assess the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Light sensitivity : Store samples in amber vials and compare UV-vis spectra before/after light exposure .

What in vivo models are appropriate for preliminary toxicity and efficacy testing?

Answer:

  • Xenograft models : Nude mice implanted with human tumor xenografts (e.g., HCT-116 colon cancer) assess tumor growth inhibition. Dose at 10–50 mg/kg intravenously .
  • Toxicokinetics : Measure plasma levels via LC-MS/MS and monitor liver/kidney function biomarkers (ALT, creatinine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.